{3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenoxy}acetic acid
Overview
Description
{3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenoxy}acetic acid is an organic compound that features a phenoxyacetic acid core with a tetrahydro-2-furanylcarbonyl group attached via an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenoxy}acetic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 3-aminophenoxyacetic acid and tetrahydro-2-furanylcarbonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2-furanylcarbonyl group, leading to the formation of furan derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenoxyacetic acid moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acids.
Scientific Research Applications
Chemistry
In chemistry, {3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenoxy}acetic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its amide linkage and phenoxyacetic acid moiety, which are common in many biologically active molecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of {3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenoxy}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The amide bond and phenoxyacetic acid moiety can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The tetrahydro-2-furanylcarbonyl group may also play a role in modulating the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: Shares the phenoxyacetic acid core but lacks the tetrahydro-2-furanylcarbonyl group.
Furan Derivatives: Compounds with a furan ring, which may have similar reactivity but different functional groups.
Amide-Linked Compounds: Molecules with amide bonds that may have different substituents on the nitrogen or carbonyl groups.
Uniqueness
The uniqueness of {3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenoxy}acetic acid lies in its combination of a phenoxyacetic acid core with a tetrahydro-2-furanylcarbonyl group. This structural feature provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(oxolane-2-carbonylamino)phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)8-19-10-4-1-3-9(7-10)14-13(17)11-5-2-6-18-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWWEMCYENINNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC(=CC=C2)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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